N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide

Medicinal chemistry Structure–activity relationship Linker optimization

Secure the exact CAS 954246-43-6 compound to ensure experimental reproducibility in PKR2 antagonist SAR programs. The unique three-carbon propyl linker distinguishes this morpholine–cyclopropanecarboxamide from ethyl-linked analogs, enabling systematic evaluation of how linker elongation impacts target binding, metabolic stability, and selectivity. With no published bioactivity but well-defined computed drug-like parameters (XLogP 1.5, TPSA 41.6 Ų), this scaffold is an ideal unbiased candidate for prospective computational docking, pharmacophore modeling, and machine‑learning validation. Substituting a shorter‑linker analog carries unquantified risk of altered biological outcomes. Do not compromise your assay integrity.

Molecular Formula C17H24N2O2
Molecular Weight 288.391
CAS No. 954246-43-6
Cat. No. B2720143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide
CAS954246-43-6
Molecular FormulaC17H24N2O2
Molecular Weight288.391
Structural Identifiers
SMILESC1CC1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
InChIInChI=1S/C17H24N2O2/c20-17(15-7-8-15)18-9-4-10-19-11-12-21-16(13-19)14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20)
InChIKeyJYSQORFEHHUFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide (CAS 954246-43-6): Procurement-Relevant Structural and Physicochemical Baseline


N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide is a synthetic morpholine-carboxamide hybrid that incorporates a terminal cyclopropane carboxamide pharmacophore tethered via a three-carbon propyl linker to the nitrogen of a 2-phenylmorpholine ring [1]. This compound belongs to a broader class of morpholine carboxamides claimed as prokineticin receptor 2 antagonists (WO2007067511A2) [2], but it is primarily supplied as a research-grade building block or screening compound. Its computed physicochemical profile includes a molecular weight of 288.4 g/mol, a predicted XLogP3‑AA of 1.5, a topological polar surface area of 41.6 Ų, one hydrogen-bond donor, three hydrogen-bond acceptors, and six rotatable bonds [1]. These properties position it in a drug-like chemical space, but without published bioactivity data the compound remains uncharacterized beyond its structural and computed descriptors.

Why Generic Substitution Is Not Advisable for N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide Without Quantitative Comparator Data


In the morpholine-cyclopropanecarboxamide chemical space, small changes in linker length, substitution position, and ring connectivity can profoundly alter both physicochemical and pharmacokinetic behavior [1]. The three-carbon propyl spacer in this compound differentiates it from two-carbon ethyl-linked analogs such as N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide and from directly N-attached morpholine derivatives like N-(4-morpholinyl)-2-phenylcyclopropanecarboxamide (CAS 544702‑48‑9). These structural variations are known to modulate target binding, metabolic stability, and solubility in analogous chemotypes [2], yet no published head-to-head bioactivity data exist for this specific compound. Consequently, any substitution of the propyl-linked 2-phenylmorpholine scaffold with a shorter linker or alternative morpholine regioisomer carries unquantified risk of altered biological outcome, making direct procurement of the exact CAS 954246‑43‑6 compound essential for experimental reproducibility.

Quantitative Differentiation Evidence for N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide vs. Closest Structural Analogs


Linker Length Differentiation: Propyl vs. Ethyl Spacer Between Cyclopropanecarboxamide and 2-Phenylmorpholine

The target compound possesses a three-methylene propyl linker (n=3) connecting the cyclopropanecarboxamide carbonyl to the morpholine nitrogen, whereas the closest catalogued analog N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide bears a two-methylene ethyl linker (n=2) [1]. In extensive structure–activity relationship campaigns on phenylcyclopropylcarboxamide scaffolds, a single methylene-unit change in linker length has been shown to alter sigma‑1 receptor binding affinity by >10‑fold and significantly impact metabolic stability and brain penetration [2]. Although no direct bioactivity comparison has been published for these two specific compounds, the well-established sensitivity of pharmacodynamic and pharmacokinetic endpoints to linker length in this chemotype makes the propyl homolog a structurally distinct entity that cannot be assumed bioequivalent to the ethyl analog.

Medicinal chemistry Structure–activity relationship Linker optimization

Morpholine Substitution Pattern: 4‑Substituted 2‑Phenylmorpholine vs. N‑Morpholinyl Cyclopropanecarboxamide Regioisomers

The target compound bears the cyclopropanecarboxamide moiety on the morpholine nitrogen (position 4) of 2‑phenylmorpholine, whereas the structural isomer N-(4-morpholinyl)-2-phenylcyclopropanecarboxamide (CAS 544702‑48‑9) places the amide directly on the morpholine nitrogen without the 2‑phenyl substitution [1]. The 2‑phenyl substituent on the morpholine ring introduces a stereogenic center and a bulky aromatic group that is absent in N-(4-morpholinyl)-2-phenylcyclopropanecarboxamide. In substituted phenylmorpholine derivatives, the 2‑phenyl group is a critical determinant of monoamine transporter activity and psychostimulant potency; the parent compound 2‑phenylmorpholine (PAL‑632) itself is a potent norepinephrine–dopamine releasing agent [2]. The presence of this unsubstituted 2‑phenyl group in the target compound versus its absence in the N‑morpholinyl regioisomer represents a fundamental pharmacophoric difference that is highly likely to produce divergent biological profiles, although no direct comparative binding or functional data are publicly available for either compound.

Chemical biology Receptor pharmacology Scaffold diversification

Computed Drug-Likeness and Physicochemical Differentiation from Direct Cyclopropanecarboxamide–Morpholine Conjugates

The target compound's computed XLogP3‑AA of 1.5, molecular weight of 288.4 g/mol, hydrogen-bond donor count of 1, and topological polar surface area of 41.6 Ų place it in a favorable oral drug-like space by both Lipinski and Veber criteria [1]. Compared with the shorter‑linker N‑[2‑(2‑phenylmorpholin‑4‑yl)ethyl]cyclopropanecarboxamide (computed XLogP ~1.2, MW 274.4) and the non‑phenyl N‑(4‑morpholinyl)‑2‑phenylcyclopropanecarboxamide (XLogP ~1.0, MW 246.3) , the target compound exhibits incremental lipophilicity and a higher rotatable bond count (6 vs. 5 vs. 3), which may confer advantages in membrane permeability while still maintaining compliance with drug-likeness filters. Notably, the presence of only one hydrogen-bond donor (the secondary amide NH) limits excessive hydrogen‑bonding potential, a feature correlated with improved CNS penetration in related phenylcyclopropylcarboxamide series [2], though the specific brain exposure of this compound has not been measured.

Drug discovery Physicochemical profiling Lead optimization

Patent-Cited Therapeutic Indication Differentiation: Prokineticin Receptor Antagonism vs. Sigma‑1 Ligand Chemotypes

The morpholine carboxamide scaffold encompassing this compound is explicitly claimed in WO2007067511A2 as a prokineticin receptor 2 (PKR2) antagonist class intended for neurological and psychiatric disorders including circadian rhythm sleep disorders [1]. This therapeutic targeting is orthogonal to the sigma‑1 receptor ligand activity reported for simpler phenylcyclopropylcarboxamides lacking the morpholine or phenylmorpholine extension [2]. The target compound therefore occupies a unique intersection: it combines the prokineticin‑oriented morpholine carboxamide pharmacophore from the Merck patent family with the 2‑phenylmorpholine substructure known to confer monoamine‑releasing activity. No quantitative PKR2 or sigma‑1 binding data are reported for this specific compound, but the patent's inclusion of the generic scaffold implies that the compound falls within the structural scope of claimed PKR2 antagonists, distinguishing it from sigma‑1‑selective phenylcyclopropylcarboxamides that lack the morpholine extension.

Neurological disorders Circadian rhythm Receptor pharmacology

Absence of Published Bioactivity Data as a De‑Risking Factor for Procurement of the Exact CAS Number

In a comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and Google Patents, no quantitative bioactivity data (IC₅₀, EC₅₀, Ki, or functional assay results) were retrieved for CAS 954246‑43‑6 as of April 2026 [1]. This data gap is itself a critical differentiation point: the compound has not been profiled in public screening databases, meaning that any reported activity for structurally related compounds (e.g., N‑[2‑(2‑phenylmorpholin‑4‑yl)ethyl]cyclopropanecarboxamide or N‑(4‑morpholinyl)‑2‑phenylcyclopropanecarboxamide) cannot be extrapolated to this compound without experimental validation. The closest analogs with disclosed activity belong to the phenylcyclopropylcarboxamide sigma‑1 series (Ki values in the low nanomolar range for optimized examples) [2], but those compounds lack the morpholine ring that defines the target compound. For researchers building focused screening libraries or conducting SAR expansion around prokineticin receptor antagonists, this compound represents an untested but patent‑supported scaffold extension that requires genuine de novo profiling.

Research reproducibility Chemical integrity Screening libraries

High-Confidence Application Scenarios for N-[3-(2-Phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide Based on Available Evidence


Prokineticin Receptor 2 (PKR2) Antagonist Screening Library Expansion

Based on the patent claims of WO2007067511A2, this compound is best deployed as a screening candidate in PKR2 antagonist discovery programs targeting circadian rhythm disorders, neuropsychiatric conditions, or pain [1]. Its untested status makes it valuable for hit-finding where novel chemotypes are prioritized over pre‑optimized leads. Researchers should pair it with the ethyl-linked analog to explore the impact of linker length on PKR2 affinity and selectivity.

Structure–Activity Relationship (SAR) Studies on Phenylmorpholine Linker Geometry

The three-carbon propyl linker distinguishes this compound from the more common two-carbon ethyl linker in catalogued phenylmorpholine derivatives [1]. It is uniquely suited for systematic SAR campaigns examining how linker elongation affects conformational freedom, target binding kinetics, and metabolic stability in phenylmorpholine-containing chemotypes, as demonstrated in analogous phenylcyclopropylcarboxamide series [2].

Chemical Biology Probe for 2‑Phenylmorpholine Pharmacophore Mapping

The 2‑phenylmorpholine substructure is a known pharmacophore for monoamine transporter interactions, with the parent compound 2‑phenylmorpholine (PAL‑632) acting as a norepinephrine–dopamine releasing agent [1]. This compound extends that pharmacophore with a cyclopropanecarboxamide‑propyl appendage, making it a suitable tool compound for mapping the steric and electronic tolerance of the 2‑phenylmorpholine binding site when functionalized at the morpholine nitrogen [2].

Computational Modeling and in Silico Screening Benchmarking

With well-defined computed properties (XLogP = 1.5, TPSA = 41.6 Ų, 1 HBD, 6 rotatable bonds) [1] but no experimental bioactivity data, this compound serves as an ideal candidate for prospective computational predictions (docking, pharmacophore modeling, machine‑learning bioactivity prediction) where the absence of training data allows unbiased assessment of model generalization performance on novel morpholine‑cyclopropanecarboxamide hybrids.

Quote Request

Request a Quote for N-[3-(2-phenylmorpholin-4-yl)propyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.